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molecular formula C11H12O2 B1361853 1-Phenylcyclobutanecarboxylic acid CAS No. 37828-19-6

1-Phenylcyclobutanecarboxylic acid

Cat. No. B1361853
M. Wt: 176.21 g/mol
InChI Key: JHZRNLRTNIDFKG-UHFFFAOYSA-N
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Patent
US08921364B2

Procedure details

Intermediate 60 (2.6 g, 16.54 mmol) was dissolved in ethyleneglycol and added potassium hydroxide (5.6 g, 99.2 mmol). This mixture was heated to 160° C. for 2 h. After two hours reaction mixture was cooled to rt and toluene and water were added. Aqueous layer separated and acidified with HCl and pH adjusted to 4. Aqueous layer extracted with ethyl acetate and ethyl acetate layer was dried on anhydrous sodium sulphate. Ethyl acetate removed on rotavapour to obtain the title compound (930 mg) as a white solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:11]#N)[CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].C1(C)C=CC=CC=1.[OH2:22]>C(O)CO>[C:1]1([C:7]2([C:11]([OH:22])=[O:13])[CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After two hours reaction mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
CUSTOM
Type
CUSTOM
Details
Aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer extracted with ethyl acetate and ethyl acetate layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried on anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate removed on rotavapour

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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